![molecular formula C19H15ClN4O3S B14975342 2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide](/img/structure/B14975342.png)
2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide
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Overview
Description
2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminothiazole to form 2-(4-chlorobenzamido)-1,3-thiazole. The next step involves the acylation of this intermediate with 2-aminobenzamide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide and thiazole rings.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Mechanism of Action
The mechanism of action of 2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-4-(4-chlorophenyl)-1,3-thiazole
- 2-Propanamido-4-(4-chlorophenyl)-1,3-thiazole
- 2-(4-Chlorobenzamido)-1,3-thiazole
Uniqueness
2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both benzamide and thiazole moieties enhances its potential as a multitargeted bioactive molecule .
Biological Activity
The compound 2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, an acetamido group, and a chlorobenzamide moiety, contributing to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the thiazole ring.
- Introduction of the chlorobenzamide moiety.
- Acetylation to form the final compound.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on thiazole derivatives have shown promising results against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
2a | CCRF-CEM (Leukemia) | 5.0 | |
2b | A498 (Renal Cancer) | 7.5 | |
2c | HOP-92 (Lung Cancer) | 6.0 |
These findings suggest that modifications in the chemical structure can lead to varying degrees of potency against different cancer types.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
- Targeting Specific Enzymes : Similar thiazole compounds have been reported to inhibit enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
-
Study on Antiproliferative Activity :
A study evaluated a series of thiazole compounds against the NCI-60 cell line panel. The results indicated that specific derivatives, particularly those with chlorobenzamide substitutions, exhibited potent antiproliferative effects across various cancer types . -
Mechanistic Insights :
In vitro assays demonstrated that the compound could induce mitotic spindle multipolarity in cancer cells, suggesting a disruption in normal mitotic processes . This effect was particularly pronounced in cells with centrosome amplification.
Properties
Molecular Formula |
C19H15ClN4O3S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[[2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H15ClN4O3S/c20-12-7-5-11(6-8-12)18(27)24-19-22-13(10-28-19)9-16(25)23-15-4-2-1-3-14(15)17(21)26/h1-8,10H,9H2,(H2,21,26)(H,23,25)(H,22,24,27) |
InChI Key |
XEWIFLOVVNSPJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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